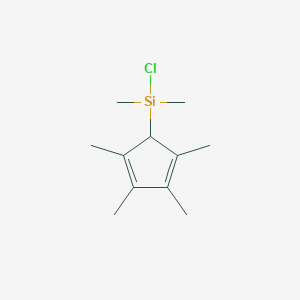

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Description

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS: 125542-03-2, molecular formula: C₁₁H₁₉ClSi) is a silicon-based organometallic compound featuring a chlorodimethylsilane group bonded to a tetramethylcyclopentadienyl ligand. It is primarily used in research and development for synthesizing catalysts and modifying surfaces . The compound is highly reactive due to its chlorine substituent and sterically bulky cyclopentadienyl group, which influences its applications in polymerization and surface functionalization . Safety data classify it as hazardous (UN 2986, Hazard Class 8(3)), with risks of flammability (H226) and severe eye damage (H318) .

Properties

IUPAC Name |

chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMBNCMQGRJAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407757 | |

| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125542-03-2 | |

| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation and Dehydration of Tetramethyl Cyclopentenone

A patented two-step process begins with the hydrogenation of 2,3,4,5-tetramethyl-2-cyclopentenone to yield 2,3,4,5-tetramethyl-2-cyclopentanol. This reaction employs a metal-supported catalyst (e.g., palladium or nickel on carbon) under hydrogen gas at 50–80°C. The alcohol intermediate is then dehydrated using a strong acid resin catalyst (e.g., Amberlyst-15) or sulfuric acid, producing 1,2,3,4-tetramethyl-1,3-cyclopentadiene.

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1–3 bar) | 60°C | 85–92% |

| Dehydration | H₂SO₄ (0.5–1 M) | 80–100°C | 78–88% |

This method minimizes waste by avoiding aqueous workups, making it industrially viable.

Deprotonation and Silylation

The tetramethylcyclopentadiene is deprotonated to form a reactive cyclopentadienide anion, which undergoes nucleophilic substitution with chlorodimethylsilane.

Formation of the Cyclopentadienide Anion

In anhydrous tetrahydrofuran (THF) or diethyl ether, the cyclopentadiene reacts with n-butyllithium (n-BuLi) at −78°C to form the lithium tetramethylcyclopentadienide (Cp*Li). The reaction is highly exothermic and requires strict inert conditions to prevent protonation or oxidation.

Silylation with Dichlorodimethylsilane

The Cp*Li intermediate reacts with dichlorodimethylsilane (Me₂SiCl₂) in a 1:1 molar ratio. The nucleophilic cyclopentadienide displaces one chloride ion, yielding chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane and lithium chloride.

Reaction Scheme:

Optimization Parameters:

Excess silane or elevated temperatures may lead to disubstitution (Cp*SiMe₂Cl₂), necessitating precise stoichiometric control.

Industrial-Scale Production

Industrial methods optimize for throughput and purity using continuous-flow reactors and advanced purification techniques.

Continuous-Flow Synthesis

A tubular reactor system allows sequential hydrogenation, dehydration, and silylation steps with in-line monitoring. This approach reduces handling of pyrophoric reagents (e.g., n-BuLi) and improves consistency.

Purification Methods

Crude product is purified via fractional distillation under reduced pressure (50°C at 0.05 mmHg). The high boiling point (133°F) and sensitivity to moisture necessitate anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Batch Silylation | Simple setup, high purity | Low throughput | Laboratory |

| Continuous-Flow | High yield, scalability | High initial capital cost | Industrial |

| Alternative Ligands | Compatible with diverse silanes | Requires custom ligands | Research |

Emerging Innovations

Recent patents explore using ionic liquids as solvents to enhance reaction rates and reduce side products. Computational studies (DFT) are also optimizing silane electrophilicity for higher selectivity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are less commonly documented.

Coupling Reactions: It is used in catalytic coupling reactions, such as those involving palladium catalysts.

Common reagents used in these reactions include lithium thioethoxide, N-methylmaleimide, and calcium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is utilized in the development of advanced materials due to its ability to modify surface properties and enhance adhesion. It can be employed in:

- Silicone-based coatings : Enhancing durability and resistance to environmental factors.

- Composite materials : Acting as a coupling agent to improve the interface between organic and inorganic components.

Catalysis

The compound serves as a precursor in the synthesis of various catalysts. Its organosilicon structure allows it to participate in reactions that require silicon-based catalysts. Notable applications include:

- Hydrosilylation reactions : Where it can facilitate the addition of silanes to unsaturated organic compounds.

- Catalytic cycles : Serving as an active component in catalytic processes for organic transformations.

Organic Synthesis

In organic chemistry, this compound is used for:

- Silylation reactions : Modifying alcohols and amines by introducing silyl groups to enhance their reactivity or stability.

- Formation of organosilicon compounds : As a building block for synthesizing more complex silanes or siloxanes.

Research and Development

In academic and industrial research settings, this compound is valuable for exploring new chemical pathways and mechanisms. It is often used in:

- Experimental studies : Investigating the behavior of silicon-containing compounds in various chemical environments.

- Development of new synthetic methodologies : Providing insights into the reactivity of silanes in organic synthesis.

Case Study 1: Silylation of Alcohols

A study demonstrated the effectiveness of this compound in silylating primary and secondary alcohols. The reaction conditions were optimized for yield and selectivity, showcasing its utility in preparing silyl ethers which are crucial intermediates in organic synthesis.

Case Study 2: Surface Modification

In another investigation focused on materials science, researchers explored the use of this silane compound as a surface modifier for polymer matrices. The results indicated significant improvements in mechanical properties and thermal stability when incorporated into polycarbonate substrates.

Mechanism of Action

The mechanism by which chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

- Structure : C₁₂H₂₂Si (CAS: 134695-74-2), lacking the chlorine substituent .

- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions. However, the tetramethylcyclopentadienyl ligand retains utility in coordination chemistry.

- Applications : Used as a precursor in catalyst synthesis, particularly for Group 4 transition metals (e.g., Zr, Ti) .

Chlorodimethyl(2-thienyl)silane and Fluorodimethyl(2-thienyl)silane

- Structure : Thienyl substituents replace the cyclopentadienyl group, with Cl or F as halogens .

- Reactivity : Both undergo copper-catalyzed homocoupling to form bithiophenes (71–75% yields). Fluorine’s electronegativity enhances stability but reduces reactivity compared to chlorine .

- Applications : Key intermediates in organic electronics for synthesizing conjugated polymers .

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (FOTS)

- Structure : Fluorinated alkyl chain with trichlorosilane group (CAS: 78560-45-9) .

- Reactivity : High hydrophobicity due to fluorocarbon chain; reacts with hydroxylated surfaces (e.g., liquid metals) for etching or self-assembly .

- Applications : Surface modification in microelectronics and hydrophobic coatings .

Comparative Data Table

Reactivity and Functional Differences

- Chlorine vs. Methyl Substitution: The chlorine atom in the target compound enables nucleophilic substitution reactions, critical for grafting onto hydroxylated surfaces (e.g., cellulose nanofibers) . In contrast, methyl groups in the trimethyl analog limit such reactivity but improve compatibility with nonpolar matrices .

- Ligand Effects : The tetramethylcyclopentadienyl group provides strong electron-donating and steric effects, favoring stable metal-ligand coordination in catalysts like Zr-2 . Thienyl or fluoroalkyl substituents prioritize electronic conjugation or hydrophobicity .

Biological Activity

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS Number: 125542-03-2) is a silane compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopentadiene ring substituted with multiple methyl groups and a chlorodimethylsilyl group. Its molecular formula is , and it appears as a faint yellow to yellow liquid with a green cast .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

2. Catalytic Properties

This compound has been studied for its catalytic activity in organic reactions. For example, it has been used in reactions involving the formation of carbon-carbon bonds and polymerizations . The compound's ability to facilitate these reactions suggests potential applications in synthetic chemistry.

3. Toxicological Studies

Preliminary toxicological assessments indicate that compounds with similar structures may pose risks at certain concentrations. Toxicity studies are crucial for understanding the safety profile of this compound in biological systems.

Case Study 1: Synthetic Applications

In a study focused on synthetic methodologies involving silanes, this compound was utilized as a reagent for the synthesis of complex organic molecules. The results demonstrated high yields and selectivity in reactions involving electrophilic substitutions .

Case Study 2: Antibacterial Testing

A comparative analysis was conducted on several silanes for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. This compound exhibited moderate antibacterial activity compared to other silanes tested .

Table 1: Comparative Biological Activity of Silanes

| Compound Name | Antibacterial Activity | Catalytic Efficiency | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Dimethyldichlorosilane | High | Moderate | Moderate |

| Trimethoxysilane | Low | High | Low |

Research Findings

Recent studies emphasize the need for further exploration into the biological mechanisms underlying the activity of this compound. Understanding its interactions at the cellular level will be vital for assessing its potential applications in pharmaceuticals and materials science.

Q & A

Basic: What synthetic methodologies are recommended for preparing Chlorodimethyl(2,3,4,5-tetramethylcyclopentadienyl)silane?

The compound is synthesized via deprotonation of a substituted cyclopentadiene followed by reaction with chlorodimethylsilane. Key steps include:

- Deprotonation : Use a strong base (e.g., lithium reagents) in tetrahydrofuran (THF) to generate the cyclopentadienide anion.

- Silane coupling : React the anion with chlorodimethylsilane under inert atmosphere (argon/nitrogen) to form the Si–C bond.

- Purification : Recrystallization from diethyl ether/pentane yields high-purity product (94% isolated yield) .

Methodological Note: Ensure rigorous exclusion of moisture to prevent silane hydrolysis.

Basic: How is structural characterization of this silane-derivatized cyclopentadienyl ligand performed?

Characterization involves:

- NMR spectroscopy : H and C NMR confirm substituent positions on the cyclopentadienyl ring and Si–CH groups.

- X-ray crystallography : Resolves steric effects of the tetramethylcyclopentadienyl moiety and Si–Cl bond geometry.

- Elemental analysis : Validates molecular formula (CHClSi) and purity (>98%) .

Data Contradiction Alert: Discrepancies in reported Si NMR shifts may arise from solvent polarity or coordination to transition metals.

Advanced: What role does this ligand play in Group 4 transition metal catalysts for polymerization?

The ligand acts as a sterically bulky, electron-donating precursor in zirconium/titanium catalysts for tandem ring-opening metathesis/vinyl insertion polymerization (ROMP/VIP). Key observations:

- Catalyst activation : Ligand substitution at the metal center (e.g., ZrCl·2THF) enhances electrophilicity, promoting monomer insertion.

- Steric effects : The tetramethylcyclopentadienyl group restricts axial coordination, favoring selective polymer chain growth .

Methodological Insight: Pre-catalyst synthesis requires stoichiometric deprotonation steps to avoid ligand dimerization.

Advanced: How do electronic modifications of the cyclopentadienyl ring impact catalytic activity compared to analogous ligands?

Comparative studies with ligands lacking methyl substituents reveal:

- Increased electron density : Methyl groups donate electron density to the metal center, accelerating insertion rates in olefin polymerization.

- Thermal stability : Bulky substituents reduce β-hydride elimination, extending catalyst lifetime at elevated temperatures.

Contradiction Analysis: Conflicting reports on regioselectivity in copolymerization may stem from solvent polarity or counterion effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Reactivity hazards : Hydrolyzes exothermically with water, releasing HCl. Store under nitrogen at 2–8°C .

- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides), strong acids/bases, and antimony trichloride .

- Personal protection : Use explosion-proof equipment, eye wash stations, and flame-resistant lab coats.

Advanced: Are there discrepancies in reported reactivity of this silane in cross-coupling reactions?

Some studies report lower yields in Suzuki-Miyaura couplings due to:

- Boron-silicon interactions : Competing side reactions with boronic acids under basic conditions.

- Purification challenges : Silane byproducts may co-elute with target compounds during chromatography.

Resolution Strategy: Optimize base selection (e.g., KPO over NaOH) and employ low-temperature recrystallization .

Basic: What spectroscopic benchmarks distinguish this compound from similar cyclopentadienylsilanes?

- IR spectroscopy : Si–Cl stretch at 480–520 cm vs. Si–O stretches (1000–1100 cm) in alkoxysilanes.

- Mass spectrometry : Molecular ion peak at m/z 214.8 (CHClSi) with fragmentation patterns showing loss of CH groups .

Advanced: How does ligand lability influence catalytic cycles in ethylene polymerization?

- Dynamic ligand exchange : The Si–Cl bond undergoes reversible dissociation, allowing for chain-transfer events.

- Kinetic studies : Stopped-flow UV-Vis spectroscopy reveals rate constants for ligand substitution (10 s at 25°C) .

Basic: What solvent systems are optimal for recrystallizing this compound?

- Preferred mixture : Diethyl ether/pentane (1:3 v/v) achieves >95% recovery.

- Avoid polar solvents : THF or DMSO may induce premature hydrolysis or coordination to transition metals .

Advanced: Can computational methods predict steric parameters of this ligand in catalyst design?

- DFT calculations : Mayer bond orders and %V (buried volume) quantify steric bulk (e.g., 38% V for Zr-2 catalyst).

- Correlation with activity : Higher %V correlates with reduced chain termination rates in polyolefin synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.